molecular formula C13H13NO3 B6082932 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione

2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione

Cat. No. B6082932
M. Wt: 231.25 g/mol
InChI Key: GTVBUJMLTDMTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, also known as HPPH, is a photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of light and a photosensitizer to selectively destroy cancer cells. HPPH has shown promise in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

Upon exposure to light, 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione undergoes a photochemical reaction that generates reactive oxygen species (ROS). These ROS can damage cellular components, leading to cell death. 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to accumulate preferentially in cancer cells, making it a promising candidate for selective cancer cell destruction.
Biochemical and Physiological Effects:
2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells upon exposure to light. 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which can help to slow tumor growth.

Advantages and Limitations for Lab Experiments

2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has several advantages for use in lab experiments. It is a highly selective photosensitizer, meaning it can selectively target cancer cells while sparing healthy cells. 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione also has a long half-life, which allows for extended imaging and treatment windows. However, 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has limitations such as its hydrophobic nature, which can make it difficult to deliver to tumors.

Future Directions

Future research on 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione could focus on improving its delivery to tumors, such as through the use of nanoparticles or other drug delivery systems. 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione could also be evaluated in combination with other therapies, such as immunotherapy, to enhance its anticancer effects. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione in humans.

Synthesis Methods

2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be synthesized through a multistep process starting with 3-nitrobenzaldehyde. The nitro group is reduced to an amine, which is then coupled with 2-hydroxyethylamine to form the intermediate product. This intermediate is then cyclized to form 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione.

Scientific Research Applications

2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been extensively studied for its use in PDT. In preclinical studies, 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has shown selective uptake by cancer cells and efficient phototoxicity upon exposure to light. 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has also been evaluated for its use in combination with other therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

3-hydroxy-2-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8(14-6-7-15)11-12(16)9-4-2-3-5-10(9)13(11)17/h2-5,15-16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVBUJMLTDMTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCO)C1=C(C2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione

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